3-(2,6-Difluorophenyl)prop-2-en-1-amine
Description
3-(2,6-Difluorophenyl)prop-2-en-1-amine is a fluorinated aromatic amine characterized by a propenylamine backbone and 2,6-difluorophenyl substituent. The 2,6-difluoro substitution pattern on the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions. Structural confirmation typically employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(E)-3-(2,6-difluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5H,6,12H2/b3-2+ |
InChI Key |
KMTQHCPZGRWCMS-NSCUHMNNSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C/CN)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CCN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenyl)prop-2-en-1-amine typically involves the reaction of 2,6-difluorobenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2,6-Difluorophenyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
3-(2,6-Difluorophenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Electronic Effects
(a) 3-(2,4-Difluorophenyl)propan-2-one (20b)
- Structure : Differs in the fluorine substitution pattern (2,4-difluoro vs. 2,6-difluoro) and the presence of a ketone group instead of an amine.
- The ketone moiety increases polarity, affecting solubility and hydrogen-bonding capacity .
(b) 2-(2,6-Dichlorophenyl)propan-1-amine (89655-71-0)
- Structure : Replaces fluorine atoms with chlorine at the 2,6-positions and lacks the propenyl double bond.
- Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine alter electronic effects (less electron-withdrawing) and increase lipophilicity.
(c) (E)-3-Phenylprop-2-en-1-amine (S3)
Functional Group and Backbone Modifications
(a) 3-(2,6-Difluorophenyl)-1-methoxy-1-(phenylsulfonyl)propan-2-one (24c)
- Structure : Shares the 2,6-difluorophenyl group but includes a sulfonyl and methoxy substituent on the propan-2-one backbone.
- Impact : The sulfonyl group enhances stability and may act as a leaving group in further reactions, while the ketone functionality diverges from the amine’s nucleophilic properties .
(b) 5-Iodopyrazin-2-amine (28)
Isomerism and Stereochemical Considerations
The (E)-configuration of 3-(2,6-Difluorophenyl)prop-2-en-1-amine is explicitly noted in commercial sources . This stereochemistry influences molecular geometry, dipole moments, and binding affinities in biological systems. Comparatively, compounds like 2-(2,6-dichlorophenyl)propan-1-amine lack stereoisomerism due to their saturated backbones, simplifying synthesis but limiting conformational diversity .
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